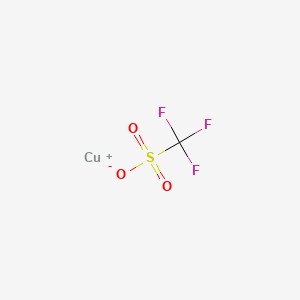

Copper(I) trifluoromethanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Alkanesulfonates - Mesylates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

copper(1+);trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3O3S.Cu/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYHGRUPNQLZHB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCuF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42152-44-3 | |

| Record name | Copper(I) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of Copper(I) trifluoromethanesulfonate?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Copper(I) trifluoromethanesulfonate (B1224126), a versatile and highly valuable reagent in modern organic synthesis and materials science. This document details its characteristics, reactivity, and the experimental protocols for its synthesis and characterization, with a focus on its application in research and development.

Physical Properties

Copper(I) trifluoromethanesulfonate is most commonly available and utilized as its stable benzene (B151609) complex, bis(this compound) benzene complex, or as a toluene (B28343) complex. The properties of the neat compound can be inferred from the behavior of these complexes, though it is significantly less stable. The data presented below primarily pertains to the widely used benzene complex.

Table 1: Physical Properties of this compound Benzene Complex

| Property | Value |

| Appearance | White to light yellow or greyish to grey-green crystalline powder.[1][2] |

| Melting Point | 160 °C (decomposes).[1][3][4][5][6] |

| Solubility | Soluble in acetonitrile (B52724), acetic acid, 2-butanone, and alkenes. Slightly soluble in benzene. Soluble in hot benzene.[6][7] Soluble in organic solvents.[1] Insoluble in water. |

| Stability | Moisture-sensitive.[7] While some sources suggest it is an air-stable white solid, it is generally recommended to store it under an inert atmosphere, especially for catalytic applications where the Cu(I) oxidation state is crucial. |

Chemical Properties and Reactivity

This compound is a highly effective catalyst and reagent, primarily owing to its nature as a soft Lewis acid. The trifluoromethanesulfonate (triflate) anion is a poor coordinator, which allows for the copper(I) center to readily interact with a variety of substrates.

Key Chemical Characteristics:

-

Lewis Acidity: The copper(I) center acts as a potent Lewis acid, activating π-systems such as alkenes and alkynes for nucleophilic attack. This property is central to its catalytic activity in numerous organic transformations.

-

Thiophilic and Selenophilic: It exhibits a strong affinity for sulfur and selenium, enhancing the nucleofugacity of sulfide (B99878) and selenide (B1212193) leaving groups.[7]

-

Catalytic Activity: It is a versatile catalyst for a wide range of organic reactions. These include:

-

Cycloadditions: Efficiently catalyzes [2π + 2π] photocycloadditions of alkenes.[7]

-

Carbenoid Chemistry: Promotes the decomposition of diazo compounds to form carbenoids, which can then be used in cyclopropanation, X-H insertion, and ylide formation reactions.[7]

-

Aziridination: Catalyzes the aziridination of olefins.[7]

-

Conjugate Addition: Facilitates the conjugate addition of nucleophiles to α,β-enones.[7]

-

Allylic Alkylation and Oxidation: Used in allylic alkylation and oxidation reactions.[3][7]

-

Cross-Coupling Reactions: Serves as a catalyst in various cross-coupling reactions to form C-C and C-X bonds.[1]

-

The reactivity of this compound is often harnessed in its complexed form, such as the benzene or toluene complex, which offers enhanced stability and handling properties.

Experimental Protocols

Synthesis of this compound Benzene Complex ((CuOTf)₂·C₆H₆)

A common laboratory preparation involves the reaction of copper(I) oxide with trifluoromethanesulfonic anhydride (B1165640) in an inert solvent, followed by complexation with benzene.

Methodology:

-

Reaction Setup: A flame-dried Schlenk flask is charged with copper(I) oxide (Cu₂O) and equipped with a magnetic stir bar. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

Solvent Addition: Anhydrous, degassed solvent (e.g., acetonitrile or diethyl ether) is added via cannula.

-

Reagent Addition: The flask is cooled in an ice bath (0 °C). Trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O) is added dropwise to the stirred suspension.

-

Reaction: The mixture is stirred at 0 °C for a specified period (e.g., 1-2 hours) and then allowed to warm to room temperature, stirring overnight.

-

Isolation of CuOTf: The resulting white solid, this compound, is isolated by filtration under inert atmosphere and washed with anhydrous diethyl ether.

-

Benzene Complexation: The freshly prepared CuOTf is then dissolved in warm, anhydrous benzene. Upon cooling, the bis(this compound) benzene complex crystallizes out.

-

Final Product: The crystals are collected by filtration, washed with a small amount of cold benzene, and dried under vacuum.

Characterization by X-ray Crystallography

The determination of the crystal structure of this compound complexes is crucial for understanding its coordination chemistry and catalytic mechanisms.

General Protocol:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent, or by vapor diffusion. For the benzene complex, slow cooling of a saturated benzene solution is effective.

-

Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data are collected at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualizations

Catalytic Cycle for a Copper(I)-Catalyzed Reaction

The following diagram illustrates a generalized catalytic cycle for a reaction involving the activation of a substrate by this compound.

Figure 1: Generalized Catalytic Cycle

This diagram shows the initial coordination of the substrate to the Cu(I) center, followed by nucleophilic attack to form a product-copper complex. The final step involves the release of the product and regeneration of the active Cu(I) catalyst.

References

- 1. BJOC - Cu(OTf)2-catalyzed multicomponent reactions [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 90%, technical grade, powder | Sigma-Aldrich [sigmaaldrich.com]

- 7. Enantioselective Trifluoromethylalkynylation of Alkenes via Copper-Catalyzed Radical Relay [organic-chemistry.org]

Synthesis and Characterization of Copper(I) Trifluoromethanesulfonate Benzene Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the Copper(I) trifluoromethanesulfonate (B1224126) benzene (B151609) complex, often abbreviated as (CuOTf)₂·C₆H₆. This versatile reagent and catalyst is a cornerstone in modern organic and organometallic chemistry, finding significant application in pharmaceutical and materials science research.

Introduction

Copper(I) trifluoromethanesulfonate benzene complex is a white to light yellow crystalline solid that serves as a valuable source of "soft" copper(I) ions. Its utility stems from the weakly coordinating nature of the trifluoromethanesulfonate (triflate) anion, which allows for the facile coordination of a wide range of ligands. The benzene molecule in the complex is labile and can be easily displaced, making it an excellent starting material for the synthesis of other copper(I) complexes and a highly effective catalyst for various organic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of the this compound benzene complex is presented in Table 1.

Table 1: Physicochemical Data for (CuOTf)₂·C₆H₆

| Property | Value | Reference |

| Molecular Formula | C₈H₆Cu₂F₆O₆S₂ | [1] |

| Molecular Weight | 503.34 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 160 °C (decomposes) | [2] |

| CAS Number | 42152-46-5 | [2] |

Synthesis

The synthesis of this compound benzene complex is typically achieved through the reaction of copper(I) oxide with trifluoromethanesulfonic acid in the presence of benzene. The following protocol is adapted from the established literature.

Experimental Protocol: Synthesis of (CuOTf)₂·C₆H₆

Materials:

-

Copper(I) oxide (Cu₂O)

-

Trifluoromethanesulfonic acid (TfOH)

-

Benzene (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

A suspension of copper(I) oxide in anhydrous benzene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Trifluoromethanesulfonic acid is added dropwise to the stirred suspension at room temperature. An exothermic reaction occurs, and the color of the suspension changes.

-

After the addition is complete, the reaction mixture is heated to reflux for a specified period to ensure complete reaction.

-

The hot solution is filtered to remove any unreacted copper(I) oxide.

-

The filtrate is allowed to cool to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The resulting white to light yellow crystalline product is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

Characterization

Thorough characterization is crucial to confirm the identity and purity of the synthesized complex. The primary techniques employed are Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the complex, particularly the triflate anion and the coordinated benzene.

Table 2: Key IR Absorption Bands for (CuOTf)₂·C₆H₆

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch (benzene) |

| ~1280, ~1160, ~1030 | S-O stretching modes of the triflate anion |

| ~640 | O-S-O bending mode of the triflate anion |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to characterize the complex in solution. However, due to the lability of the benzene ligand, the observed chemical shifts can be influenced by the solvent and concentration.

Table 3: Representative NMR Data for (CuOTf)₂·C₆H₆

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~7.3 | Singlet | C₆H₆ |

| ¹³C | ~128 | Singlet | C₆H₆ |

| ¹⁹F | ~-78 | Singlet | CF₃ |

| ¹³C | ~118 | Quartet (¹JCF ≈ 320 Hz) | CF₃ |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the coordination environment of the copper(I) centers. The crystal structure reveals a dimeric structure where each copper atom is coordinated to a benzene molecule and three oxygen atoms from the triflate anions.

Table 4: Selected Crystallographic Data for (CuOTf)₂·C₆H₆

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.924(2) |

| b (Å) | 16.511(4) |

| c (Å) | 9.071(2) |

| β (°) | 108.83(1) |

| Z | 4 |

Logical Workflow

The overall process for the synthesis and characterization of the this compound benzene complex can be visualized as a logical workflow.

Caption: Workflow for the synthesis and characterization of (CuOTf)₂·C₆H₆.

Applications in Drug Development and Research

The unique reactivity of the this compound benzene complex makes it a valuable tool in drug development and chemical research. Its primary applications include:

-

Catalysis of Cycloaddition Reactions: It is a highly effective catalyst for [2+2], [4+2], and other cycloaddition reactions, which are fundamental for the construction of complex molecular scaffolds found in many pharmaceutical agents.

-

Pi-Complexation: The ability of the copper(I) center to form π-complexes with alkenes and alkynes is exploited in various catalytic transformations, including cyclopropanation and hydroamination reactions.

-

Precursor for other Copper(I) Catalysts: It serves as a convenient starting material for the in-situ generation of a wide range of catalytically active copper(I) species by ligand exchange.

Conclusion

The this compound benzene complex is a readily accessible and highly versatile reagent and catalyst. The synthetic and characterization protocols outlined in this guide provide a solid foundation for its preparation and verification in a laboratory setting. Its broad applicability in organic synthesis continues to make it an indispensable tool for researchers in academia and industry, particularly in the pursuit of novel therapeutic agents and advanced materials.

References

Structure and Bonding in Copper(I) Trifluoromethanesulfonate Toluene Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, structure, and bonding of the Copper(I) trifluoromethanesulfonate (B1224126) toluene (B28343) complex, denoted as ([Cu(OTf)]_2 \cdot C_7H_8). This complex is a significant reagent and catalyst in organic synthesis, particularly in coupling reactions. A detailed examination of its molecular architecture through crystallographic data reveals a dimeric copper(I) core bridged by trifluoromethanesulfonate anions, with a toluene molecule coordinated to one of the copper centers. Spectroscopic analysis corroborates the structural features and provides insight into the electronic interactions within the complex. This document consolidates the available data, presents detailed experimental protocols for its synthesis and characterization, and offers visualizations of its structure and bonding to aid in its application and further research.

Introduction

Copper(I) trifluoromethanesulfonate (CuOTf) is a versatile and widely used catalyst in modern organic chemistry. Its utility is often enhanced by the formation of complexes with various ligands, including aromatic hydrocarbons. The this compound toluene complex, with the empirical formula

(CF3SO3Cu)2⋅C6H5CH3This guide summarizes the key structural features determined by X-ray crystallography, presents relevant spectroscopic data, and provides standardized protocols for its preparation and analysis.

Molecular Structure and Bonding

The solid-state structure of the this compound toluene complex has been elucidated by single-crystal X-ray diffraction. The complex crystallizes as a dimer, ([Cu(OTf)]_2), with one molecule of toluene coordinated to one of the copper atoms.

Crystal Structure Analysis

The core of the complex consists of a dimeric unit of this compound. Within this dimer, each copper(I) ion is coordinated to oxygen atoms from the triflate anions. The toluene molecule is bound to one of the copper centers through a η²-interaction, where two of the aromatic carbon atoms are coordinated to the metal. This interaction is a classic example of a metal-pi complex.

Table 1: Key Crystallographic and Bond Parameter Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | Data not available in search results |

| b (Å) | Data not available in search results |

| c (Å) | Data not available in search results |

| α (°) | 90 |

| β (°) | Data not available in search results |

| γ (°) | 90 |

| Selected Bond Lengths (Å) | |

| Cu-Cu | Data not available in search results |

| Cu-O(triflate) | Data not available in search results |

| Cu-C(toluene) | Data not available in search results |

| S-O | Data not available in search results |

| C-F | Data not available in search results |

| Selected Bond Angles (°) | |

| O-Cu-O | Data not available in search results |

| Cu-O-S | Data not available in search results |

| C-Cu-C | Data not available in search results |

Note: Specific numerical data for bond lengths and angles were not available in the provided search results. The table structure is provided for when such data is obtained.

Nature of the Bonding

The bonding in the complex can be described as follows:

-

Cu-OTf Bonding: The interaction between the copper(I) ions and the triflate anions is primarily electrostatic, with the oxygen atoms of the triflate acting as Lewis bases donating electron density to the Lewis acidic copper(I) centers.

-

Cu-Toluene Bonding: The coordination of the toluene molecule to the copper(I) ion is a d-π interaction. The filled d-orbitals of the copper(I) center back-donate electron density into the empty π*-orbitals of the toluene ring, while the filled π-orbitals of the toluene donate electron density to the empty s- or sp-hybrid orbitals of the copper(I) ion. This synergistic interaction is characteristic of copper(I)-arene complexes.

The trifluoromethanesulfonate anion is a weakly coordinating anion, which allows the toluene to bind to the copper center.

Caption: Molecular structure of the this compound toluene complex.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and understanding the electronic properties of the complex.

Infrared (IR) Spectroscopy

The IR spectrum of the complex provides information about the coordination of the triflate anion and the toluene molecule.

Table 2: Key Infrared Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

| C-H (aromatic) | ~3030 | Stretching vibrations |

| C-H (methyl) | ~2920 | Stretching vibrations |

| SO₃ | ~1250-1280 (asymmetric stretch) | Coordinated triflate |

| ~1150-1170 (symmetric stretch) | Coordinated triflate | |

| C-F | ~1030 | Stretching vibrations |

The splitting and shifting of the SO₃ stretching bands compared to the free triflate anion are indicative of its coordination to the copper(I) centers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent can provide information about the solution-state structure of the complex. The coordination of the toluene molecule to the paramagnetic copper(I) center (note: Cu(I) is diamagnetic, d¹⁰) leads to a shift in the resonance signals of the aromatic protons and carbons compared to free toluene.

Table 3: Representative NMR Chemical Shifts

| Nucleus | Free Toluene (δ, ppm) | Coordinated Toluene (δ, ppm) |

| ¹H (aromatic) | 7.1-7.3 | Shifted values, data not available |

| ¹H (methyl) | 2.34 | Shifted values, data not available |

| ¹³C (aromatic) | 125-138 | Shifted values, data not available |

| ¹³C (methyl) | 21.5 | Shifted values, data not available |

Note: Specific chemical shift values for the complex were not available in the search results.

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of the this compound toluene complex.

Synthesis of the Complex

The complex is typically prepared by the reaction of copper(I) oxide with trifluoromethanesulfonic anhydride (B1165640) in the presence of toluene.

Materials:

-

Copper(I) oxide (Cu₂O)

-

Trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O)

-

Toluene (anhydrous)

-

Anhydrous diethyl ether or pentane (B18724)

Procedure:

-

A suspension of copper(I) oxide in anhydrous toluene is prepared in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

-

The flask is cooled in an ice bath.

-

Trifluoromethanesulfonic anhydride is added dropwise to the stirred suspension.

-

The reaction mixture is stirred at room temperature for several hours until the red color of Cu₂O disappears, and a colorless to off-white precipitate forms.

-

The solid product is isolated by filtration under an inert atmosphere.

-

The product is washed with anhydrous diethyl ether or pentane to remove any unreacted starting materials and byproducts.

-

The complex is dried under vacuum to yield a fine, crystalline powder.

Caption: General workflow for the synthesis of the complex.

X-ray Crystallography

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated toluene solution of the complex or by vapor diffusion of a non-coordinating solvent (e.g., hexane) into a toluene solution.

Data Collection and Structure Refinement:

-

A suitable crystal is mounted on a goniometer.

-

X-ray diffraction data is collected at low temperature (typically 100-150 K) using a diffractometer with Mo Kα or Cu Kα radiation.

-

The structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Spectroscopic Analysis

-

FTIR Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared spectrometer using a KBr pellet or as a Nujol mull.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using a deuterated solvent such as CD₂Cl₂ or C₆D₆.

Applications in Drug Development and Research

The this compound toluene complex is a valuable tool in synthetic chemistry, with several applications relevant to drug development:

-

Catalysis of Cross-Coupling Reactions: It is an effective catalyst for various C-C and C-heteroatom bond-forming reactions, which are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

-

Pi-Catalysis: The Lewis acidic nature of the copper(I) center allows it to activate alkynes, alkenes, and allenes towards nucleophilic attack, enabling the construction of intricate molecular architectures.

-

Precursor for other Copper(I) Catalysts: It serves as a convenient starting material for the in-situ generation of more elaborate copper(I) catalytic species by ligand exchange.

Conclusion

The this compound toluene complex is a well-defined coordination compound with a dimeric structure featuring a coordinated toluene molecule. Its structural and electronic properties, which have been characterized by crystallographic and spectroscopic methods, are key to its utility as a catalyst in organic synthesis. The detailed experimental protocols provided in this guide will aid researchers in its preparation and application, fostering further innovation in catalysis and drug discovery.

References

A Comprehensive Technical Guide to the Solubility of Cuprous Triflate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solubility characteristics of cuprous triflate (copper(I) trifluoromethanesulfonate, CuOTf), a versatile and widely utilized reagent in modern organic synthesis. Given the air and moisture sensitivity of cuprous triflate, understanding its solubility in various organic solvents is critical for its effective handling, storage, and application in catalytic and stoichiometric reactions. This document compiles available solubility data, details a general experimental protocol for solubility determination of air-sensitive compounds, and provides graphical representations of key experimental workflows.

Core Concepts and Introduction

Cuprous triflate is a powerful catalyst and reagent known for its role in a variety of organic transformations, including carbon-carbon and carbon-heteroatom bond formations. Its utility is often linked to the weakly coordinating nature of the triflate anion, which enhances the Lewis acidity and reactivity of the copper(I) center. However, pure cuprous triflate is known to be unstable and is often prepared in situ or used as a complex with stabilizing ligands, such as benzene (B151609), toluene (B28343), or acetonitrile. These complexes exhibit distinct solubility profiles that dictate their suitability for different reaction media.

Due to its sensitivity to air and moisture, handling cuprous triflate requires specialized techniques to prevent decomposition and ensure reproducibility in experimental outcomes. The choice of solvent is paramount, as it not only affects the solubility of the catalyst but also influences reaction kinetics, pathways, and overall efficiency.

Data Presentation: Solubility of Cuprous Triflate and its Complexes

Quantitative solubility data for cuprous triflate in a wide range of organic solvents is not extensively reported in the literature, likely due to its instability. However, qualitative solubility information can be gleaned from product data sheets and its use in various chemical reactions. The following table summarizes the available qualitative solubility data for common cuprous triflate complexes.

| Solvent | Cuprous Triflate Benzene Complex ((CuOTf)₂·C₆H₆) | Cuprous Triflate Toluene Complex ((CuOTf)₂·C₇H₈) | Tetrakis(acetonitrile)copper(I) Triflate ([Cu(CH₃CN)₄]OTf) |

| Aromatic Hydrocarbons | |||

| Benzene | Soluble[1] | Soluble | - |

| Toluene | Soluble | Soluble | - |

| Ethers | |||

| Tetrahydrofuran (THF) | - | - | - |

| Diethyl ether | - | - | - |

| Chlorinated Solvents | |||

| Dichloromethane (DCM) | - | - | - |

| Chloroform | - | - | - |

| Ketones | |||

| Acetone | - | - | - |

| Esters | |||

| Ethyl acetate | - | - | - |

| Butyl acetate | Soluble | - | - |

| Nitriles | |||

| Acetonitrile | - | - | Soluble in polar aprotic solvents like acetonitrile |

| Amides | |||

| N,N-Dimethylformamide (DMF) | Soluble | - | - |

| Sulfoxides | |||

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | - | - |

| Alcohols | |||

| Methanol | - | - | - |

| Ethanol | - | - | - |

| Water | Insoluble | - | - |

Note: A dash (-) indicates that no data was found in the reviewed literature.

Experimental Protocols

General Protocol for Qualitative and Quantitative Solubility Determination of Air-Sensitive Compounds

The determination of solubility for an air- and moisture-sensitive compound like cuprous triflate requires the use of inert atmosphere techniques, such as a glovebox or Schlenk line.

Materials and Equipment:

-

Cuprous triflate complex (e.g., benzene or toluene complex)

-

Anhydrous organic solvents

-

Glovebox or Schlenk line with an inert gas supply (e.g., argon or nitrogen)

-

Analytical balance (inside the glovebox or with appropriate inert atmosphere handling)

-

Vials with screw caps (B75204) and PTFE septa

-

Magnetic stirrer and stir bars

-

Syringes and needles (oven-dried)

-

Filtration apparatus suitable for inert atmosphere (e.g., cannula filtration or a filter frit assembly)

-

Thermostatic bath for temperature control

Procedure:

-

Preparation: All glassware, stir bars, and other equipment should be thoroughly dried in an oven (e.g., at 120 °C overnight) and cooled under an inert atmosphere before use. Solvents should be anhydrous and deoxygenated.

-

Sample Preparation (in a glovebox):

-

Place a known amount of the cuprous triflate complex into a pre-weighed vial.

-

Add a specific volume of the anhydrous solvent to the vial.

-

Seal the vial with a cap equipped with a PTFE septum.

-

-

Equilibration:

-

Place the vial on a magnetic stirrer within a thermostatic bath set to the desired temperature.

-

Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Observation (Qualitative):

-

After the equilibration period, cease stirring and allow any undissolved solid to settle.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is soluble under these conditions. If solid remains, it is considered saturated.

-

-

Separation and Quantification (Quantitative):

-

If the solution is saturated, carefully draw a known volume of the supernatant liquid using a pre-weighed, gas-tight syringe equipped with a filter needle to avoid transferring any solid particles.

-

Transfer the filtered solution to another pre-weighed, sealed vial.

-

Determine the mass of the transferred solution.

-

Remove the solvent under vacuum or by gentle heating under a stream of inert gas to obtain the mass of the dissolved solid.

-

Calculate the solubility in grams per 100 mL of solvent or in moles per liter (molarity).

-

-

Data Analysis: Repeat the experiment at different temperatures to determine the temperature dependence of the solubility.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of cuprous triflate.

Logical Relationship in Catalytic Application

Caption: Role of solubility in a typical CuOTf-catalyzed reaction.

Conclusion

The solubility of cuprous triflate is a critical parameter for its successful application in organic synthesis. While comprehensive quantitative data remains scarce, qualitative observations indicate that its complexes with aromatic hydrocarbons and nitriles are soluble in a range of organic solvents. The choice of solvent should be guided by the specific complex being used and the requirements of the reaction. The provided experimental protocol offers a framework for researchers to determine the solubility of cuprous triflate and other air-sensitive compounds in their specific systems. Further research into the quantitative solubility of cuprous triflate in a broader array of solvents would be highly beneficial to the scientific community.

References

Copper(I) Trifluoromethanesulfonate: A Comprehensive Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Copper(I) trifluoromethanesulfonate (B1224126), a versatile and powerful catalyst in modern organic synthesis. This document details its chemical properties, synthesis, and key applications, with a focus on experimental protocols and mechanistic insights relevant to drug discovery and development.

Core Properties and Specifications

Copper(I) trifluoromethanesulfonate, often abbreviated as CuOTf, is a highly effective catalyst, though it is most commonly handled and utilized as a more stable complex, typically with benzene (B151609) or toluene. The trifluoromethanesulfonate (triflate) anion is an excellent leaving group, enhancing the Lewis acidity and catalytic activity of the copper(I) center. Below is a summary of the key quantitative data for the neat compound and its common complexes.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| This compound | 42152-44-3, 37234-97-2[1][2] | CCuF₃O₃S | 212.62[1] | Powder[2] | Decomposes |

| This compound Benzene Complex | 42152-46-5[3] | (CF₃SO₃Cu)₂ · C₆H₆ | 503.34[3][4][5] | White to light yellow powder/crystal[6][7] | 160 (decomposes)[3][5][6] |

| This compound Toluene Complex | 48209-28-5 | (CF₃SO₃Cu)₂ · C₇H₈ | 517.37 | Not specified | Not specified |

Key Applications in Organic Synthesis

This compound is a catalyst of choice for a variety of organic transformations, owing to its unique reactivity profile. Its primary applications lie in carbon-carbon and carbon-heteroatom bond formation.

Trifluoromethylation Reactions

The introduction of a trifluoromethyl (-CF₃) group is a critical strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates. CuOTf is an effective catalyst for the trifluoromethylation of aryl and alkyl halides.

This protocol describes a general procedure for the trifluoromethylation of an aryl halide using trimethyl(trifluoromethyl)silane (TMSCF₃) as the CF₃ source.

Materials:

-

Aryl halide (1.0 mmol)

-

Copper(I) iodide (CuI) (0.1 mmol, 10 mol%) - Note: CuOTf can be used similarly, often generated in situ or as its benzene complex.

-

1,10-Phenanthroline (B135089) (0.2 mmol, 20 mol%)

-

Potassium fluoride (B91410) (KF) (2.0 mmol)

-

TMSCF₃ (1.5 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Schlenk tube and standard Schlenk line equipment

-

Magnetic stirrer and heating block

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 mmol), CuI (19 mg, 0.1 mmol), 1,10-phenanthroline (36 mg, 0.2 mmol), and KF (116 mg, 2.0 mmol).

-

Evacuate and backfill the tube with the inert gas three times.

-

Add anhydrous DMF (5 mL) via syringe.

-

Add TMSCF₃ (0.22 mL, 1.5 mmol) via syringe.

-

Seal the Schlenk tube and place it in a preheated heating block at 100 °C.

-

Stir the reaction mixture for 12 hours.

-

After cooling to room temperature, quench the reaction by adding 10 mL of a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired trifluoromethylated arene.[8]

The proposed mechanism for the copper-catalyzed trifluoromethylation of aryl halides involves a Cu(I)/Cu(III) catalytic cycle.

Azide-Alkyne Cycloaddition (Click Chemistry)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is widely used in drug discovery, bioconjugation, and materials science.

This protocol outlines a typical procedure for the CuAAC reaction. Often, the active Cu(I) catalyst is generated in situ from a Cu(II) salt and a reducing agent.

Materials:

-

Terminal alkyne (1.0 mmol)

-

Azide (B81097) (1.0 mmol)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

-

Sodium ascorbate (B8700270) (0.1 mmol, 10 mol%)

-

Solvent (e.g., a 1:1 mixture of water and t-butanol, 10 mL)

-

Reaction flask with magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the terminal alkyne (1.0 mmol) and the azide (1.0 mmol) in the chosen solvent system (10 mL).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (19.8 mg, 0.1 mmol) in water (1 mL).

-

Add the copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol) to the main reaction flask and stir until dissolved.

-

Add the sodium ascorbate solution to the reaction mixture. The reaction is often accompanied by a color change.

-

Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The product can often be purified by simple filtration or, if necessary, by column chromatography.[9][10]

The mechanism of the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide.

Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions are valuable alternatives to palladium-catalyzed systems, particularly for the formation of carbon-heteroatom bonds (e.g., C-N, C-O, C-S). These reactions are fundamental in the synthesis of pharmaceuticals and other complex organic molecules.

This workflow outlines the key steps for setting up a typical copper-catalyzed cross-coupling reaction under an inert atmosphere.

Safety and Handling

This compound and its complexes are moisture-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). The benzene complex is a flammable solid. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed safety information before use.

References

- 1. This compound | CCuF3O3S | CID 9813164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Copper(i) triflate | CAS#:37234-97-2 | Chemsrc [chemsrc.com]

- 3. This compound benzene complex technical grade, 90 42152-46-5 [sigmaaldrich.com]

- 4. Benzene;copper(1+);trifluoromethanesulfonate | C8H6Cu2F6O6S2 | CID 2734754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 42152-46-5 CAS MSDS (this compound BENZENE COMPLEX) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound Benzene Complex | 42152-46-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. broadpharm.com [broadpharm.com]

- 10. jenabioscience.com [jenabioscience.com]

Spectroscopic and Catalytic Profile of Copper(I) Trifluoromethanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and catalytic applications of Copper(I) trifluoromethanesulfonate (B1224126), with a particular focus on its benzene (B151609) complex, a versatile and widely utilized reagent in modern organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the characterization and application of this important copper(I) salt.

Spectroscopic Data

Detailed spectroscopic data for Copper(I) trifluoromethanesulfonate and its complexes are available through various spectral databases. While direct access to raw data often requires a subscription, the following tables summarize the available information for the well-characterized this compound benzene complex, (CF₃SO₃Cu)₂·C₆H₆.

Table 1: Infrared (IR) Spectroscopy Data for this compound Benzene Complex

| Spectral Source | Technique | Data Availability |

| SpectraBase | Transmission IR | Spectrum available[1] |

| Sigma-Aldrich | Mull | Conforms to standard[2] |

Note: Specific peak assignments for the IR spectrum are not publicly available in the reviewed literature. However, characteristic bands for the trifluoromethanesulfonate anion and coordinated benzene would be expected.

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data for this compound Benzene Complex

| Spectral Source | Nucleus | Data Availability |

| SpectraBase | ¹³C | Spectrum available[1][3] |

| PubChem | ¹³C | Spectrum available[2] |

Note: While the full spectra are accessible through the databases, specific chemical shift values are not detailed in the publicly available snippets. The ¹³C NMR spectrum of the trifluoromethanesulfonate anion itself shows a quartet centered around 118-120 ppm due to coupling with the fluorine atoms.

Experimental Protocols

The following sections outline generalized experimental protocols for obtaining the spectroscopic data for solid organometallic compounds like this compound benzene complex.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of the solid sample to identify functional groups and confirm the presence of key structural motifs.

Methodology:

-

Sample Preparation (KBr Pellet Technique):

-

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

-

The mixture should be ground to a fine, homogenous powder.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹³C NMR spectrum to identify the carbon environments within the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve an appropriate amount of the this compound complex in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or d₆-acetone) in an NMR tube. The choice of solvent is critical as the compound must be sufficiently soluble.

-

-

Instrument Setup:

-

The analysis is performed on a high-field NMR spectrometer.

-

The instrument is tuned to the ¹³C frequency.

-

-

Data Acquisition:

-

A standard proton-decoupled ¹³C NMR experiment is typically performed.

-

Key parameters to be set include the number of scans (ns), which will depend on the sample concentration, and the relaxation delay (d1). For organometallic compounds, a longer relaxation delay may be necessary for quantitative analysis.

-

-

Data Processing:

-

The acquired free induction decay (FID) is Fourier transformed.

-

The resulting spectrum is phase-corrected and baseline-corrected.

-

Chemical shifts are referenced to the residual solvent peak.

-

Catalytic Applications and Workflow

This compound and its complexes are highly effective catalysts in a variety of organic transformations.[4][5] These reactions are crucial in the synthesis of complex molecules, including pharmaceutical intermediates.

A generalized workflow for screening the catalytic activity of this compound in a new reaction is depicted below.

This workflow outlines the key stages from defining the desired chemical transformation to the final characterization of the product. The iterative nature of the optimization process is highlighted, where initial screening results inform subsequent rounds of experiments with refined conditions.

Conclusion

This compound and its complexes are valuable tools in synthetic chemistry. While detailed public spectroscopic data is limited, the availability of reference spectra in commercial databases allows for reliable identification and quality control. The catalytic prowess of this compound is well-documented, and a systematic approach to reaction screening and optimization can unlock its full potential in the synthesis of novel and complex molecules relevant to various fields, including drug discovery and materials science.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Copper(I) Trifluoromethanesulfonate

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, published thermogravimetric or differential scanning calorimetry data for pure, neat Copper(I) trifluoromethanesulfonate (B1224126) (CuOTf) is scarce in the readily available scientific literature. Much of the reported data pertains to its complexes, such as the benzene (B151609) or toluene (B28343) adducts, or its in-situ use as a catalyst. This guide synthesizes the available information, provides data on its common complexes, and presents a plausible decomposition pathway based on analogous metal triflates.

Executive Summary

Copper(I) trifluoromethanesulfonate (CuOTf) is a highly versatile and reactive catalyst used extensively in organic synthesis. Its efficacy is often linked to the weakly coordinating nature of the triflate anion. However, this reactivity also implies a degree of thermal and chemical sensitivity. Understanding the thermal stability of CuOTf and its complexes is paramount for ensuring reaction reproducibility, optimizing conditions, and maintaining safety in laboratory and process scale-up. This guide provides a consolidated overview of the known thermal properties, experimental protocols for analysis, and a proposed decomposition pathway.

Thermal Decomposition Data of this compound Complexes

| Compound | Decomposition Temperature (°C) | Technique | Observations |

| This compound benzene complex ((CF₃SO₃Cu)₂·C₆H₆) | 160 (dec.)[1][2] | Melting Point Apparatus | The decomposition is noted in literature from suppliers. This is likely the temperature at which the benzene ligand is lost, initiating the decomposition of the copper salt. |

| This compound toluene complex | No specific value reported, but expected to be similar to the benzene complex. | - | - |

Note on Pure this compound: Based on the behavior of other metal triflates and the general instability of soluble copper(I) salts, it is reasonable to infer that the decomposition of the neat salt occurs at a significantly higher temperature than the 160 °C observed for the benzene complex. The triflate anion itself is generally stable to over 300-400°C.

Proposed Thermal Decomposition Pathway

Based on studies of other metal triflates, such as Lanthanum(III) trifluoromethanesulfonate, a plausible decomposition pathway for this compound can be proposed. The process is likely to involve the reduction of Cu(I) and the fragmentation of the triflate anion.

Caption: Plausible thermal decomposition pathway for this compound.

This proposed pathway suggests that upon heating to a sufficiently high temperature, the salt decomposes to form solid copper metal and a mixture of gaseous products, including sulfur dioxide and various fluorinated carbon species. The exact temperature and nature of intermediates are speculative and require experimental verification.

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability of this compound or its derivatives, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with decomposition.

Methodology:

-

Sample Preparation: Due to the hygroscopic and air-sensitive nature of CuOTf, sample preparation must be conducted in an inert atmosphere (e.g., a glovebox). Accurately weigh 5-10 mg of the sample into a ceramic (alumina) or platinum TGA pan.

-

Instrument Setup: Place the sample in the TGA furnace. Purge the system with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes before starting the analysis to remove all traces of oxygen.

-

Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition, the peak decomposition temperature (from the derivative of the TGA curve), and the percentage of mass lost in each step.

Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures of thermal events (like melting, phase transitions, and decomposition) and their associated heat flow (endothermic or exothermic).

Methodology:

-

Sample Preparation: In an inert atmosphere, hermetically seal 2-5 mg of the sample in an aluminum or copper DSC pan. Prepare an identical empty sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge with an inert gas.

-

Thermal Program: Subject the sample and reference to the same heating program as in the TGA analysis (e.g., 10 °C/min ramp).

-

Data Analysis: Record the differential heat flow between the sample and the reference. Identify endothermic (e.g., melting) and exothermic (e.g., decomposition) peaks.

Evolved Gas Analysis (EGA) by TGA-MS

Objective: To identify the gaseous products of decomposition.

Methodology: This technique couples the TGA instrument to a mass spectrometer (MS). The gas evolved from the sample during the TGA run is transferred via a heated capillary to the MS, which analyzes the mass-to-charge ratio of the components. This allows for the identification of the decomposition products in real-time as a function of temperature.

Caption: Generalized experimental workflow for the thermal analysis of CuOTf.

Conclusions and Recommendations

The thermal stability of this compound is a critical parameter that is not well-documented for the pure compound. The readily available data for its benzene complex shows decomposition at 160 °C, which should be considered a lower limit representing the loss of the stabilizing ligand. For applications where the neat catalyst is used or where reaction temperatures exceed this threshold, it is strongly recommended that researchers conduct their own thermal analysis using the protocols outlined in this guide. TGA, DSC, and especially TGA-MS are invaluable tools for establishing safe operating limits and understanding the potential for catalyst degradation under process conditions. Given its sensitivity, all handling and analysis of CuOTf should be performed under strictly inert and anhydrous conditions.

References

The Lewis Acidity of Copper(I) Triflate: A Technical Guide for Researchers

Introduction

Copper(I) trifluoromethanesulfonate, commonly known as copper(I) triflate (CuOTf), is a versatile and widely utilized reagent in modern organic synthesis. Its efficacy as a catalyst in a multitude of chemical transformations is largely attributed to the Lewis acidic nature of the copper(I) center. The triflate anion (OTf⁻), being a poor coordinator, enhances the electrophilicity of the Cu(I) ion, rendering it a potent Lewis acid capable of activating a wide array of substrates. This technical guide provides an in-depth exploration of the Lewis acidity of Copper(I) triflate, presenting methods for its quantification, detailed experimental and computational protocols for its determination, and its mechanistic role in key catalytic cycles. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who seek a deeper understanding of this important catalytic species.

Understanding and Quantifying Lewis Acidity

Lewis acidity, in essence, is the ability of a chemical species to accept an electron pair. This property can be quantified through various experimental and computational methods, each providing a different perspective on the strength of the Lewis acid.

Effective vs. Global Lewis Acidity

It is crucial to distinguish between two concepts:

-

Global Lewis Acidity (gLA): This is the intrinsic, thermodynamic tendency of a Lewis acid to accept an electron pair.[1] It is often evaluated computationally using methods like Fluoride (B91410) Ion Affinity (FIA).[1]

-

Effective Lewis Acidity (eLA): This refers to the observed Lewis acidity in a specific chemical environment (e.g., in a particular solvent) and is measured by the effect the Lewis acid has on a probe molecule.[1] The Gutmann-Beckett method is a primary technique for determining eLA.[1][2]

The triflate anion is considered moderately coordinating, and its interaction with the metal center can influence the observed Lewis acidity.[3] The Lewis acidity of a cationic species can be tuned by the choice of the counteranion; less coordinating anions generally lead to stronger Lewis acids.[4][5]

Quantitative Assessment of Lewis Acidity

| Lewis Acid | Acceptor Number (AN) | Reference(s) |

| Hexane (B92381) | 0 | [2] |

| B(C₆F₅)₃ | 82 | [2] |

| AlCl₃ | 87 | [2] |

| BF₃ | 89 | [2] |

| SbCl₅ | 100 | [2] |

| BI₃ | 115 | [2] |

Based on its catalytic activity, Copper(I) triflate is considered a potent Lewis acid, likely exhibiting an Acceptor Number in the upper range of this scale. In many applications, Cu(II) triflate is used as a precatalyst, which can be reduced in situ to the active Cu(I) species.[6][7] Cu(II) triflate itself is recognized as a powerful Lewis acid.[8]

Experimental and Computational Protocols

1. Experimental Determination of Lewis Acidity: The Gutmann-Beckett Method

The Gutmann-Beckett method is a widely used experimental technique to determine the Acceptor Number (AN) of a Lewis acid by ³¹P NMR spectroscopy.[2][9] It utilizes a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), which is a hard Lewis base. The interaction between the Lewis basic oxygen of Et₃PO and the Lewis acid causes a downfield shift in the ³¹P NMR signal. The magnitude of this shift is correlated with the Lewis acidity.

Detailed Protocol for Air-Sensitive Solids (e.g., Copper(I) Triflate Benzene (B151609) Complex)

-

Materials and Equipment:

-

Copper(I) triflate benzene complex ((CuOTf)₂·C₆H₆)

-

Triethylphosphine oxide (Et₃PO), dried and stored in a glovebox.

-

Anhydrous, weakly Lewis acidic deuterated solvent (e.g., CD₂Cl₂, C₆D₆), stored over molecular sieves.

-

NMR tubes with J. Young valves or similar air-tight seals.

-

Glovebox with an inert atmosphere (N₂ or Ar).

-

High-resolution NMR spectrometer with a phosphorus probe.

-

85% H₃PO₄ as an external reference.

-

-

Procedure:

-

Preparation of Stock Solutions (inside a glovebox):

-

Prepare a stock solution of Et₃PO of known concentration (e.g., 0.05 M) in the chosen deuterated solvent.

-

Prepare a stock solution of the Copper(I) triflate benzene complex of known concentration (e.g., 0.05 M) in the same solvent. Note: Due to the dimeric nature of the benzene complex, the molarity should be calculated based on the (CuOTf)₂·C₆H₆ formula unit and then considered as providing two equivalents of CuOTf.

-

-

Sample Preparation (inside a glovebox):

-

Reference Sample: In an NMR tube, add a precise volume of the Et₃PO stock solution and dilute with the deuterated solvent to the final volume (e.g., 0.5 mL).

-

Lewis Acid Sample: In a separate NMR tube, add a precise volume of the Et₃PO stock solution and a precise volume of the CuOTf stock solution to achieve a 1:1 molar ratio of Et₃PO to CuOTf. Dilute with the deuterated solvent to the same final volume.

-

-

NMR Acquisition:

-

Acquire a proton-decoupled ³¹P NMR spectrum for both the reference and the Lewis acid samples.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Reference the spectra externally to 85% H₃PO₄.

-

-

Calculation of Acceptor Number (AN):

-

Determine the chemical shift (δ) of Et₃PO in the reference sample (δ_ref) and in the presence of CuOTf (δ_sample). The chemical shift of Et₃PO in a non-coordinating solvent like hexane is approximately 41.0 ppm.[2]

-

Calculate the Acceptor Number using the formula: AN = 2.21 × (δ_sample - 41.0).[2][10]

-

-

2. Computational Determination of Lewis Acidity: Fluoride Ion Affinity (FIA)

Fluoride Ion Affinity (FIA) is a computational metric for global Lewis acidity (gLA). It is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.[11] A higher FIA value indicates stronger Lewis acidity.

Detailed Computational Protocol

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or similar.

-

Methodology:

-

Geometry Optimization:

-

Build the structures of the Lewis acid (CuOTf) and the corresponding fluoride adduct ([CuOTf(F)]⁻).

-

Perform geometry optimizations for both species using a suitable density functional theory (DFT) method (e.g., B3LYP, M06-2X) and a reasonably large basis set (e.g., def2-TZVP).

-

Perform a frequency calculation on the optimized geometries to confirm they are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.

-

-

Energy Calculation:

-

Perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set for improved accuracy if desired.

-

-

FIA Calculation:

-

The FIA is calculated as the negative of the reaction enthalpy (ΔH_rxn) for: CuOTf + F⁻ → [CuOTf(F)]⁻

-

ΔH_rxn = H([CuOTf(F)]⁻) - [H(CuOTf) + H(F⁻)]

-

Where H is the calculated enthalpy of each species (electronic energy + thermal correction). The enthalpy of the fluoride ion (F⁻) must also be calculated at the same level of theory.

-

FIA = -ΔH_rxn

-

-

Visualization of Methodologies and Catalytic Cycles

Diagram 1: Gutmann-Beckett Experimental Workflow

Caption: Workflow for determining the Acceptor Number of CuOTf.

Diagram 2: Computational Workflow for Fluoride Ion Affinity (FIA)

Caption: Computational workflow for determining the FIA of CuOTf.

The Role of Copper(I) Triflate in Catalysis

The Lewis acidity of CuOTf is central to its catalytic activity. By accepting a lone pair of electrons from a substrate, CuOTf can activate it towards nucleophilic attack, thereby lowering the activation energy of the reaction.

A prominent example is the copper-catalyzed aerobic oxidation of alcohols, where Cu(I) triflate has shown to be an excellent catalyst.[12] While the detailed mechanism can be complex, a simplified representation of the Lewis acid activation step is shown below.

Diagram 3: Lewis Acid Activation in a Catalytic Cycle

Caption: Generalized Lewis acid activation by Cu(I)OTf.

In many reactions, Cu(II)(OTf)₂ is used, and it can play a dual role as both a metal catalyst and a Lewis acid.[13] In some cases, it can also serve as a precursor to triflic acid, which is the actual catalytic species.[7]

Handling and Storage of Copper(I) Triflate

Copper(I) triflate and its complexes, particularly the benzene complex, are sensitive to air and moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen) in a glovebox.[14] It is also light-sensitive.[14] Proper storage involves keeping the compound in a tightly sealed container in a cool, dry, and dark place, preferably under an inert gas.[14][15]

Conclusion

Copper(I) triflate is a powerful Lewis acid that plays a significant role as a catalyst in organic synthesis. While direct quantitative measures of its Lewis acidity are not widely published, established methodologies such as the Gutmann-Beckett method and computational Fluoride Ion Affinity calculations provide robust frameworks for its determination. Understanding the principles behind these methods, along with the catalytic role and proper handling of this reagent, is essential for its effective application in research and development. The protocols and comparative data presented in this guide offer a comprehensive resource for scientists to explore and harness the full potential of Copper(I) triflate's Lewis acidity.

References

- 1. What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 3. From Coordination to Noncoordination: Syntheses and Substitution Lability Studies of Titanium Triflato Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Establishing the Role of Triflate Anions in H2 Activation by a Cationic Triorganotin(IV) Lewis Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Copper(II) triflate - Wikipedia [en.wikipedia.org]

- 9. magritek.com [magritek.com]

- 10. Gutmann–Beckett method - Wikiwand [wikiwand.com]

- 11. Fluorid Ion Affinity (FIA) — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]

- 12. chemrxiv.org [chemrxiv.org]

- 13. BJOC - Cu(OTf)2-catalyzed multicomponent reactions [beilstein-journals.org]

- 14. fishersci.com [fishersci.com]

- 15. This compound Benzene Complex | 42152-46-5 | TCI AMERICA [tcichemicals.com]

The Advent of a Versatile Catalyst: The Discovery and Synthesis of Copper(I) Trifluoromethanesulfonate

For researchers, scientists, and professionals in drug development, the synthesis of novel catalysts is a cornerstone of innovation. Copper(I) trifluoromethanesulfonate (B1224126), often stabilized as its benzene (B151609) or toluene (B28343) complex, has emerged as a powerful and versatile tool in organic synthesis. This technical guide delves into the discovery and historical development of its synthesis, providing detailed experimental protocols and comparative data for its preparation.

The journey of copper(I) trifluoromethanesulfonate, commonly referred to as copper(I) triflate (CuOTf), began in the early 1970s. Its development was a significant step forward in the field of organocopper chemistry, offering a highly reactive and soluble source of the "soft" copper(I) cation, which has since been instrumental in a myriad of organic transformations.

A Seminal Discovery: The Benzene Complex

The first synthesis of a stable, isolable form of this compound was reported in 1972 by R. G. Salomon and J. K. Kochi.[1] Their work detailed the preparation of the this compound benzene complex, (CuOTf)₂·C₆H₆. This discovery was pivotal as it provided a readily handleable solid that could be used as a reliable source of CuOTf. The synthesis involved the reaction of cuprous oxide (Cu₂O) with trifluoromethanesulfonic anhydride (B1165640) ((CF₃SO₂)₂O) in benzene. This method laid the foundation for the widespread use of copper(I) triflate in organic chemistry.

Alternative Pathways to a Powerful Catalyst

Following the initial discovery, alternative and often more convenient synthetic routes to this compound have been developed. Two notable methods include the reaction of copper(I) oxide with triflic anhydride and the synproportionation of copper(II) trifluoromethanesulfonate with copper metal.[2][3]

The reaction of copper(I) oxide with triflic anhydride offers a direct route to the benzene or toluene complex. This method is advantageous as it starts from the readily available and stable copper(I) oxide.

The synproportionation reaction involves the reduction of the more common copper(II) trifluoromethanesulfonate (Cu(OTf)₂) with copper metal in a suitable solvent, typically acetonitrile (B52724).[4] This method is attractive due to the commercial availability of copper(II) triflate. The equilibrium between the copper(0), copper(I), and copper(II) oxidation states is shifted towards the formation of the copper(I) species.

Comparative Synthesis Data

The choice of synthetic route can depend on factors such as the availability of starting materials, desired purity, and scale of the reaction. The following table summarizes key quantitative data for the different synthetic methods.

| Synthesis Method | Starting Materials | Solvent | Typical Yield | Key Considerations |

| Salomon & Kochi Method | Cuprous oxide (Cu₂O), Trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O) | Benzene | High | Requires handling of moisture-sensitive triflic anhydride. |

| Copper(I) Oxide Route | Copper(I) oxide (Cu₂O), Trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O) | Benzene or Toluene | High | Similar to the original method, requires careful handling of the anhydride. |

| Synproportionation | Copper(II) trifluoromethanesulfonate (Cu(OTf)₂), Copper powder (Cu) | Acetonitrile | High | Product is typically a solution in acetonitrile; isolation of a solid complex may require additional steps. |

Detailed Experimental Protocols

The following sections provide detailed experimental procedures for the key synthetic methods discussed.

Protocol 1: Synthesis of this compound Benzene Complex from Cuprous Oxide and Triflic Anhydride (Adapted from Salomon & Kochi, 1972)

Materials:

-

Cuprous oxide (Cu₂O)

-

Trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O)

-

Anhydrous benzene

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend cuprous oxide in anhydrous benzene.

-

Under a positive pressure of nitrogen, slowly add a solution of trifluoromethanesulfonic anhydride in anhydrous benzene to the stirred suspension at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux. The reaction progress can be monitored by the dissolution of the red cuprous oxide and the formation of a white precipitate.

-

Continue refluxing until all the cuprous oxide has reacted.

-

Allow the reaction mixture to cool to room temperature, during which the white, crystalline this compound benzene complex will precipitate.

-

Collect the solid product by filtration under an inert atmosphere, wash with anhydrous benzene, and dry under vacuum.

Expected Yield: High.

Protocol 2: Synthesis of this compound via Synproportionation

Materials:

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

Copper powder (Cu)

-

Anhydrous acetonitrile

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried Schlenk flask equipped with a magnetic stirrer and a nitrogen inlet, combine copper(II) trifluoromethanesulfonate and an excess of copper powder.

-

Add anhydrous acetonitrile to the flask.

-

Stir the mixture vigorously at room temperature under a nitrogen atmosphere. The blue color of the Cu(II) salt will gradually fade as it is reduced to the colorless Cu(I) species.

-

The reaction is typically complete within a few hours. The resulting colorless solution of the this compound-acetonitrile complex can be used directly for subsequent reactions.

-

To isolate a solid complex, the excess copper powder can be removed by filtration under inert atmosphere, and the solvent can be carefully removed under reduced pressure, though the resulting solid may be less stable than the arene complexes.

Expected Yield: High (in solution).

Visualization of Synthetic Pathways

To better understand the relationships between the different synthetic approaches, the following diagrams illustrate the key transformations.

Caption: Synthetic routes to this compound.

Logical Workflow for Synthesis Selection

The choice of a particular synthetic method depends on several factors. The following diagram outlines a logical workflow for selecting the most appropriate protocol.

Caption: Decision workflow for selecting a CuOTf synthesis method.

Conclusion

The discovery of the this compound benzene complex by Salomon and Kochi marked a significant milestone in synthetic organic chemistry. Since then, the development of alternative synthetic routes has made this powerful catalyst more accessible to the scientific community. By understanding the history and the detailed experimental protocols for its synthesis, researchers can effectively harness the catalytic potential of this compound in the development of new pharmaceuticals and advanced materials. The choice of synthesis will ultimately be guided by the specific needs of the researcher, including the desired form of the catalyst and the availability of starting materials.

References

A Guide to Commercially Available Copper(I) Triflate: Forms, Purities, and Applications for the Modern Researcher

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Copper(I) trifluoromethanesulfonate (B1224126) (CuOTf), commonly known as copper(I) triflate, is a versatile and widely utilized catalyst in modern organic synthesis. Its high reactivity and unique catalytic properties have made it an indispensable tool in a myriad of chemical transformations, including carbon-carbon and carbon-heteroatom bond formation, cycloadditions, and polymerization reactions. For researchers, scientists, and professionals in drug development, the selection of the appropriate form and purity of copper(I) triflate is a critical first step to ensure the success and reproducibility of their experiments. This technical guide provides a comprehensive overview of the various commercially available forms and purities of copper(I) triflate, along with insights into their analysis and selection for specific research applications.

Commercially Available Forms and Purities

Copper(I) triflate is most commonly available as a complex with aromatic solvents, which enhances its stability and handling. The uncomplexed form is also commercially available, though it is generally less stable. The primary forms and their typical purities are summarized in the table below.

| Form | Chemical Formula | Appearance | Purity | Notes |

| Copper(I) trifluoromethanesulfonate toluene (B28343) complex | (CF₃SO₃Cu)₂ · C₆H₅CH₃ | Grey to grey-purple or grey-green to light brown solid[1] | ≥99.7% (trace metals basis)[2], 98%[3][4], ≥97%[4] | A common and relatively stable form of copper(I) triflate. |

| This compound benzene (B151609) complex | (CF₃SO₃Cu)₂ · C₆H₆ | White to light yellow crystal[5] or greyish to grey-green powder[6] | 90%[6], >90.0%(T) | Another widely used form, though benzene's toxicity is a consideration. |

| This compound | CCuF₃O₃S | Powder[7] | 98.0%, 90.0%[7] | The uncomplexed form, which may be more reactive but is also less stable. |

| Tetrakis(acetonitrile) copper(I) triflate | Cu(NCCH₃)₄ · CF₃SO₃ | Solid | Not specified in search results | A catalyst for greener oxidation of alcohols under aerobic conditions. |

It is important to note that the appearance of these compounds can vary, and a color change, such as a bluish or greenish tint, may indicate the presence of the oxidized copper(II) species, a common impurity.[8]

Experimental Protocols for Purity Determination

The purity of copper(I) triflate is typically determined by assaying the total copper content. Two common titrimetric methods are iodometric titration and permanganate (B83412) titration.

Iodometric Titration

This method is suitable for determining the total copper content, which is then used to calculate the purity of the copper(I) triflate sample.

Methodology:

-

Sample Preparation: A known weight of the copper(I) triflate sample is dissolved in a suitable solvent, such as a mixture of acetic acid and water.

-

Oxidation of Copper(I): The Cu(I) is oxidized to Cu(II) using a suitable oxidizing agent. It is crucial to ensure complete oxidation for accurate results.

-

Reaction with Iodide: An excess of potassium iodide (KI) is added to the solution. The Cu(II) ions oxidize the iodide ions to iodine, while being reduced back to Cu(I).

-

2Cu²⁺ + 4I⁻ → 2CuI + I₂

-

-

Titration: The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using a starch indicator. The endpoint is reached when the blue color of the starch-iodine complex disappears.

-

I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

-

-

Calculation: The purity of the copper(I) triflate is calculated based on the stoichiometry of the reactions and the volume of the sodium thiosulfate solution used.

Potassium Permanganate Titration

This method directly titrates the copper(I) ions with a standard solution of potassium permanganate (KMnO₄).

Methodology:

-

Sample Preparation: A precisely weighed sample of copper(I) triflate is dissolved in a deaerated acidic solution (e.g., sulfuric acid) to prevent aerial oxidation of Cu(I).

-

Titration: The solution is titrated with a standardized potassium permanganate solution. The permanganate ion (MnO₄⁻) is a strong oxidizing agent and will oxidize Cu(I) to Cu(II). The permanganate ion is reduced to Mn²⁺.

-

5Cu⁺ + MnO₄⁻ + 8H⁺ → 5Cu²⁺ + Mn²⁺ + 4H₂O

-

-

Endpoint Determination: The endpoint is indicated by the persistence of a faint pink color from the excess permanganate ions, as permanganate itself acts as the indicator.

-

Calculation: The purity is determined from the volume of KMnO₄ solution required to reach the endpoint and the stoichiometry of the redox reaction.

Logical Workflow for Catalyst Selection

The choice of the appropriate form and purity of copper(I) triflate is contingent on the specific requirements of the chemical reaction. The following diagram illustrates a decision-making workflow for selecting the optimal catalyst.

Caption: A decision tree to guide the selection of Copper(I) triflate.

Conclusion